Nafamostat mesylate is a synthetic serine protease inhibitor, playing a significant role in various scientific research areas. It is classified as a broad-spectrum protease inhibitor due to its ability to inhibit a wide range of proteases, including trypsin, plasmin, thrombin, pancreatic kallikrein, Clr and Cls. [, ] This wide inhibitory spectrum makes nafamostat mesylate a valuable tool in investigating the roles of these proteases in various biological processes.
Nafamostat mesylate undergoes hydrolysis, primarily by arylesterases in human blood and carboxylesterase 2 in the liver. [] This metabolic process is crucial in understanding its pharmacokinetic profile and potential drug interactions. Additionally, nafamostat mesylate demonstrates antioxidant effects, impacting the metabolism of other drugs, such as linezolid. []
Nafamostat mesylate acts as a protease inhibitor by directly binding to the active site of various serine proteases. [, ] This binding prevents the proteases from cleaving their target substrates, thereby inhibiting their enzymatic activity. This mechanism is crucial for its therapeutic effects in conditions like pancreatitis, where excessive protease activity contributes to tissue damage.
For instance, nafamostat mesylate demonstrates potent inhibition of transmembrane protease serine 2 (TMPRSS2), a protease crucial for the entry of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) into host cells. [, ] This inhibitory effect stems from the formation of a covalent bond between nafamostat mesylate's acyl substructure and Ser441 in TMPRSS2, highlighting the importance of this structural element for its antiviral activity. []
Nafamostat mesylate exhibits instability in biological samples, particularly in extracted plasma, with a degradation rate of 4.7 ± 0.7% per hour. [] This instability necessitates specific handling procedures for blood samples, such as the use of sodium fluoride as an anticoagulant, chilling, and prompt processing, to ensure accurate measurements of nafamostat mesylate concentrations. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: